molecular formula C24H25N3O B278133 N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide

Número de catálogo B278133
Peso molecular: 371.5 g/mol
Clave InChI: UBFXTDOIAGNQNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, also known as GSK503, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide acts as a competitive inhibitor of BET proteins, specifically BRD4. BET proteins are involved in the regulation of gene expression by binding to acetylated histones. By inhibiting BET proteins, N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide can disrupt the expression of genes involved in disease progression.
Biochemical and Physiological Effects:
N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been shown to have potent anti-proliferative effects in cancer cells. It has also been shown to have anti-inflammatory effects in preclinical models of inflammation. Additionally, N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide is its specificity for BET proteins, which allows for targeted inhibition of gene expression. Additionally, its favorable pharmacokinetic profile makes it a suitable candidate for in vivo studies. However, one limitation of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide is its potential off-target effects, which may limit its therapeutic potential.

Direcciones Futuras

There are several future directions for the study of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide. One direction is the investigation of its potential therapeutic applications in cancer and inflammation. Another direction is the development of more potent and selective BET inhibitors based on the structure of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide. Additionally, the study of the mechanism of action of BET inhibitors may provide insights into the regulation of gene expression and potential therapeutic targets.
In conclusion, N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has shown promising results in preclinical studies as an inhibitor of BET proteins. Its specificity for BET proteins and favorable pharmacokinetic profile make it a suitable candidate for further investigation in therapeutic applications. Future research directions include the investigation of its potential therapeutic applications in cancer and inflammation, the development of more potent and selective BET inhibitors, and the study of the mechanism of action of BET inhibitors.

Métodos De Síntesis

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide involves a multi-step process starting from commercially available starting materials. The synthetic route involves the formation of a biphenyl intermediate, which is then coupled with a piperazine derivative to form the final product. The synthesis method has been optimized to provide high yields and purity of the final product.

Aplicaciones Científicas De Investigación

N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as an inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.

Propiedades

Fórmula molecular

C24H25N3O

Peso molecular

371.5 g/mol

Nombre IUPAC

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H25N3O/c1-26-15-17-27(18-16-26)23-13-11-22(12-14-23)25-24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H,25,28)

Clave InChI

UBFXTDOIAGNQNI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

SMILES canónico

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.